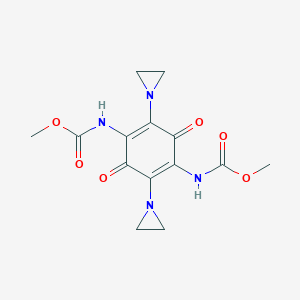

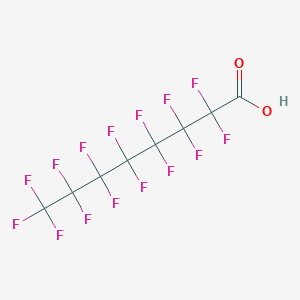

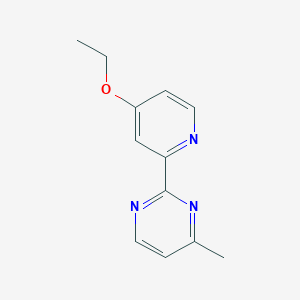

(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dimethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dimethyl ester (also known as CB 1954) is a synthetic compound that has been extensively studied for its potential use in cancer therapy. It is a prodrug that is activated by the enzyme nitroreductase, which is commonly overexpressed in many types of cancer cells. Once activated, CB 1954 generates highly reactive species that can cause DNA damage and ultimately lead to cell death.

Mecanismo De Acción

CB 1954 is activated by the enzyme nitroreductase, which is commonly overexpressed in many types of cancer cells. Once activated, CB 1954 generates highly reactive species that can cause DNA damage and ultimately lead to cell death. The mechanism of action of CB 1954 is therefore dependent on the presence of nitroreductase within the tumor cells.

Biochemical and Physiological Effects:

CB 1954 has been shown to induce DNA damage and cell death in tumor cells, while having minimal effects on normal cells. This selectivity is due to the targeted activation of the prodrug within tumor cells by the nitroreductase enzyme. CB 1954 has also been shown to induce an immune response within the tumor microenvironment, potentially enhancing its anti-tumor effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of CB 1954 is its selectivity for tumor cells, which minimizes off-target effects and reduces toxicity. Additionally, CB 1954 can be administered in combination with gene therapy vectors, allowing for targeted activation of the prodrug within the tumor. One limitation of CB 1954 is its dependence on the presence of nitroreductase within the tumor cells. This limits its effectiveness in tumors that do not express this enzyme.

Direcciones Futuras

For the use of CB 1954 in cancer therapy include the development of more efficient gene therapy vectors for delivery of the nitroreductase enzyme, as well as the identification of biomarkers that can predict response to treatment. Additionally, the combination of CB 1954 with other therapies, such as immune checkpoint inhibitors, may enhance its anti-tumor effects. Finally, the development of more potent analogs of CB 1954 may further improve its efficacy in cancer therapy.

Métodos De Síntesis

CB 1954 can be synthesized through a multi-step process involving the reaction of 2,4,5-trichloropyrimidine with sodium azide, followed by reduction with lithium aluminum hydride and subsequent reaction with dimethyl carbamate. The resulting product is then treated with nitric acid to yield CB 1954.

Aplicaciones Científicas De Investigación

CB 1954 has been extensively studied for its potential use in cancer therapy. It has been shown to be effective in preclinical models of various types of cancer, including breast, lung, and colon cancer. CB 1954 is typically administered in combination with gene therapy vectors that deliver the nitroreductase enzyme to tumor cells. This approach allows for targeted activation of the prodrug within the tumor, minimizing off-target effects and reducing toxicity.

Propiedades

Número CAS |

125659-89-4 |

|---|---|

Nombre del producto |

(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dimethyl ester |

Fórmula molecular |

C14H16N4O6 |

Peso molecular |

336.3 g/mol |

Nombre IUPAC |

methyl N-[2,5-bis(aziridin-1-yl)-4-(methoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |

InChI |

InChI=1S/C14H16N4O6/c1-23-13(21)15-7-9(17-3-4-17)12(20)8(16-14(22)24-2)10(11(7)19)18-5-6-18/h3-6H2,1-2H3,(H,15,21)(H,16,22) |

Clave InChI |

TXIHYKAQJWLHOP-UHFFFAOYSA-N |

SMILES |

COC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OC)N3CC3 |

SMILES canónico |

COC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OC)N3CC3 |

Otros números CAS |

125659-89-4 |

Sinónimos |

(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbam ic acid, dimethyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)